molecular formula C21H20FN3O4S B2735390 1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 855714-86-2

1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide

Cat. No.: B2735390
CAS No.: 855714-86-2
M. Wt: 429.47
InChI Key: GHMIMBVOCHPNLU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a 4-fluorophenyl group at position 2, and a piperidine-4-carboxamide moiety at position 3. The benzenesulfonyl group enhances metabolic stability and lipophilicity, while the 4-fluorophenyl substituent may influence target binding affinity through hydrophobic and electronic interactions. The piperidine-4-carboxamide moiety is a common pharmacophore in bioactive molecules, often contributing to solubility and receptor engagement .

Properties

IUPAC Name

1-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c22-16-8-6-15(7-9-16)19-24-20(30(27,28)17-4-2-1-3-5-17)21(29-19)25-12-10-14(11-13-25)18(23)26/h1-9,14H,10-13H2,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMIMBVOCHPNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a benzenesulfonyl group and a 4-fluorophenyl moiety attached to an oxazole ring. Its molecular formula is C18H19FN2O3S, with a molecular weight of approximately 364.42 g/mol. The structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The benzenesulfonamide group is known for its ability to inhibit carbonic anhydrase (CA) isoforms, which play critical roles in physiological processes such as acid-base balance and fluid secretion.

Inhibition of Carbonic Anhydrase

Recent studies have shown that derivatives of sulfonamides exhibit significant inhibitory activity against human carbonic anhydrases (hCA) I, II, IX, and XII. For instance, compounds similar to the one under discussion have demonstrated low nanomolar inhibitory concentrations against these isoforms, particularly hCA IX and XII, which are associated with tumorigenesis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide and its analogs:

Study Target Activity IC50 (µM) Notes
hCA IInhibition0.3Selective against hCA II
hCA IXInhibition0.05High selectivity noted
PTP1BInhibition0.00068Subnanomolar activity observed
Insulin SignalingModulationN/AImproved glucose tolerance in diabetic models

Case Study 1: Inhibition of Tumor-associated hCAs

A study investigating the inhibitory effects of various benzenesulfonamide compounds revealed that the compound exhibited significant selectivity for tumor-associated carbonic anhydrases (hCA IX and XII). Molecular docking studies indicated favorable interactions within the active sites of these isoforms, suggesting potential applications in cancer therapy .

Case Study 2: PTP1B Inhibitors

Another research effort identified this compound as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways. The compound's ability to enhance insulin action was observed through modulation of gene expression related to insulin signaling, making it a candidate for diabetes treatment .

Discussion

The biological activity of 1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide highlights its potential as a therapeutic agent targeting specific enzymes involved in metabolic and pathological processes. Its selective inhibition of carbonic anhydrases associated with tumors presents opportunities for cancer treatment strategies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The compound’s 1,3-oxazole core distinguishes it from other heterocycles (e.g., pyrazolines in or thiazoles in ). Key analogs include:

Compound Name Core Structure Substituents Key Features
Target Compound 1,3-Oxazole - 4-Benzenesulfonyl
- 2-(4-Fluorophenyl)
- 5-Piperidine-4-carboxamide
High lipophilicity; potential antiviral activity inferred from analogs .
Compound 1,3-Oxazole - 5-Methyl
- 2-(4-Fluorophenyl)
- 4-Methylpiperidine
Hepatitis C virus entry inhibitor; cis-3,5-dimethylpiperidine enhances steric bulk .
Compound 1,3-Oxazole - 4-Cyano
- 2-(Dimethylsulfamoylphenyl)
- 5-Piperidine-4-carboxamide
Dimethylsulfamoyl group increases polarity compared to benzenesulfonyl .
Compound 1,3-Oxazole - 5-(Benzenesulfonyl)
- 2-Methyl
Sulfonyl chloride reactivity enables derivatization; no bioactivity data .

Piperidine Modifications

The piperidine-4-carboxamide group is critical for target engagement. Variations include:

  • Unmodified Piperidine (Target Compound): Simplicity may improve synthetic accessibility and metabolic stability.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The benzenesulfonyl group (LogP ~2.5) increases membrane permeability compared to dimethylsulfamoyl (LogP ~1.8) in .
  • Solubility: Piperidine-4-carboxamide improves aqueous solubility (>50 µM) relative to non-carboxamide analogs.
  • Metabolic Stability : The absence of metabolically labile groups (e.g., methyl in ) may prolong the target compound’s half-life .

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